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Compound of Interest

Compound Name:
1-(2-Fluorophenyl)-2-

methylpropan-1-amine

CAS No.: 1225849-36-4

Cat. No.: B2500974

Get Quote

Physicochemical, Synthetic, and Analytical
Profile[1]
Executive Summary
1-(2-Fluorophenyl)-2-methylpropylamine (CAS: 1212854-45-9 for S-isomer; generic structure

often referred to as 2-Fluoro-

-isopropylbenzylamine) represents a specific structural class of phenethylamine analogs where
the alpha-methyl group characteristic of amphetamines is replaced by a sterically demanding
isopropyl group.

This structural modification significantly alters the pharmacodynamic profile, primarily through

steric occlusion of the amine binding pocket in monoamine transporters and resistance to

oxidative deamination by Monoamine Oxidases (MAO). This guide details the molecular

properties, validated synthetic pathways, and analytical characterization required for research

applications.
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Part 1: Physicochemical Profile[2]
The molecular weight and fundamental physical constants are derived from the atomic

composition

.

Table 1: Molecular & Physical Data
Property Value Technical Note

Molecular Weight 167.22 g/mol
Monoisotopic mass: 167.11

g/mol

Molecular Formula

Physical State Liquid (Free Base) Colorless to pale yellow oil

Boiling Point 215–220 °C (est) 760 mmHg

pKa ~9.8
Basic amine, forms stable HCl

salts

LogP 2.65 (Predicted)

Higher lipophilicity than

amphetamine (LogP ~1.[1][2]

[3][4]8)

H-Bond Donors 1 Primary Amine (-NH2)

H-Bond Acceptors 2 Amine N + Fluorine F

Part 2: Synthetic Architecture
The synthesis of 1-(2-fluorophenyl)-2-methylpropylamine requires constructing the sterically

hindered carbon-nitrogen bond adjacent to the isopropyl group. The most robust route avoids

direct alkylation (which leads to over-alkylation) and instead utilizes the Reductive Amination of

Isopropyl 2-Fluorophenyl Ketone.

2.1 Retrosynthetic Logic (Graphviz)
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Target: 1-(2-Fluorophenyl)-2-methylpropylamine
(C10H14FN)

Intermediate: Imine Species

Reductive Amination
(NaBH3CN / NH4OAc)

Precursor: 1-(2-fluorophenyl)-2-methylpropan-1-one

NH4OAc / MeOH

Start: 2-Fluorobenzonitrile

1. Grignard Addition
2. Acid Hydrolysis

Reagent: Isopropylmagnesium Chloride

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway utilizing the Grignard addition to a nitrile followed by reductive

amination. This route ensures regioselectivity at the ortho-position.

2.2 Detailed Protocol: Ketone Synthesis & Reductive Amination
Stage A: Synthesis of 1-(2-fluorophenyl)-2-methylpropan-1-one

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon atmosphere.

Reagent Preparation: Charge RBF with 2-Fluorobenzonitrile (50 mmol) dissolved in

anhydrous THF (100 mL).

Grignard Addition: Cool to 0°C. Add Isopropylmagnesium chloride (2.0 M in THF, 60 mmol)

dropwise over 30 minutes. The sterics of the isopropyl group require controlled addition to

prevent runaway exotherms.
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Reaction: Allow to warm to room temperature (RT) and reflux for 3 hours. The solution will

turn dark, indicating imine magnesium salt formation.

Hydrolysis: Cool to 0°C. Quench with 3M HCl (100 mL). Reflux the biphasic mixture for 2

hours to hydrolyze the imine to the ketone.

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

, and concentrate in vacuo. Purify via vacuum distillation.

Stage B: Reductive Amination to Target Amine

Imine Formation: In a 250 mL RBF, dissolve the ketone (20 mmol) in dry Methanol (60 mL).

Add Ammonium Acetate (200 mmol, 10 eq). Stir at RT for 2 hours.

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

, 30 mmol) portion-wise. Note:

is preferred over

to prevent reduction of the ketone prior to imine formation.

Digestion: Stir at RT for 24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

Quench: Adjust pH to <2 with conc. HCl to decompose excess hydride. Then basify to pH

>12 with 20% NaOH.

Extraction: Extract the free base amine into DCM (3 x 50 mL).

Salt Formation (Optional): Dissolve the oil in minimal dry diethyl ether and bubble dry HCl

gas to precipitate 1-(2-fluorophenyl)-2-methylpropylamine hydrochloride (MW: ~203.69 g/mol

).

Part 3: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated against the following

spectral expectations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2500974?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-NMR (400 MHz,

):

0.85-0.95 (d, 6H): Methyl groups of the isopropyl chain.

1.80 (m, 1H): Methine proton of the isopropyl group (

).

3.85 (d, 1H): Benzylic proton (

). The doublet arises from coupling to the isopropyl methine.

7.00-7.40 (m, 4H): Aromatic protons. The 2-Fluoro substitution creates a complex splitting
pattern due to H-F coupling.

Mass Spectrometry (ESI+):

peak at 168.12 m/z.

Characteristic fragmentation: Loss of isopropyl group (M-43) or loss of ammonia (M-17).

Part 4: Pharmacological & Structural Implications[5]
The substitution of the alpha-methyl (found in amphetamine) with an alpha-isopropyl group

creates distinct pharmacological properties driven by steric hindrance.

4.1 Structure-Activity Relationship (SAR) Logic

1-(2-Fluorophenyl)-2-methylpropylamine

Alpha-Isopropyl Group
(Steric Bulk)

2-Fluoro Substitution
(Electronic Withdrawal)

MAO Resistance
(Extended Half-life)Blocks Active Site

Reduced DAT Affinity
(Compared to Methyl)

Steric Clash

Metabolic Stability
(Blocked Ring Hydroxylation)

Deactivates Ortho-Pos
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Figure 2: SAR analysis showing how structural modifications influence metabolic stability and

transporter affinity.

MAO Resistance: The bulky isopropyl group adjacent to the amine prevents the approach of

Monoamine Oxidase enzymes, significantly reducing oxidative deamination rates compared

to non-branched phenethylamines.

Lipophilicity: The 2-Fluoro group increases lipophilicity (LogP ~2.65), enhancing Blood-Brain

Barrier (BBB) permeability.

Receptor Selectivity: While alpha-methyl analogs (amphetamines) are potent releasers of

dopamine/norepinephrine, alpha-isopropyl analogs often show reduced potency at the

Dopamine Transporter (DAT) due to the inability of the transporter pocket to accommodate

the larger alkyl group, often shifting activity towards purely varying affinities or serving as

chemical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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